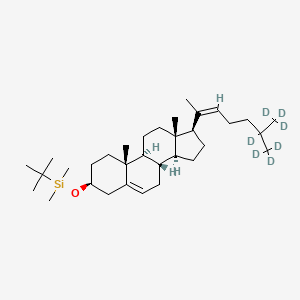
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is a stable isotope-labeled compound with the molecular formula C33D7H51OSi and a molecular weight of 505.942 . This compound is a derivative of cholesterol, where specific hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications.
Preparation Methods
The synthesis of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves several steps, including the introduction of the tert-butyldimethylsilyl group and the incorporation of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving cholesterol metabolism and lipidomics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cholesterol derivatives.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s distribution and effects in biological systems .
Comparison with Similar Compounds
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
3-tert-Butyldimethylsilyl Cholesterol: Lacks deuterium labeling.
20-dehydro Cholesterol: Does not have the tert-butyldimethylsilyl group.
Properties
Molecular Formula |
C33H58OSi |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)hept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h13-14,23,26-30H,11-12,15-22H2,1-10H3/b24-13-/t26-,27-,28+,29-,30-,32-,33+/m0/s1/i1D3,2D3,23D |
InChI Key |
NRNJQXSSKFRUBY-HPGMEQNESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




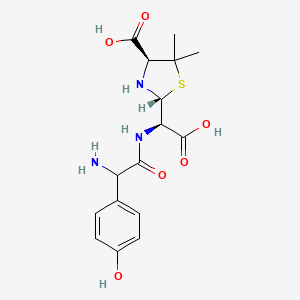


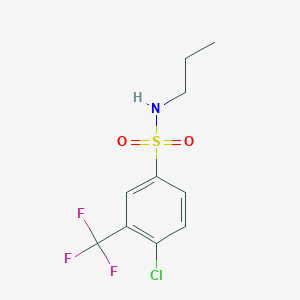
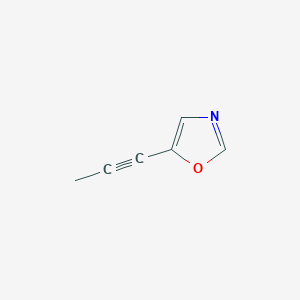
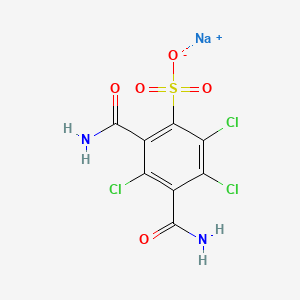
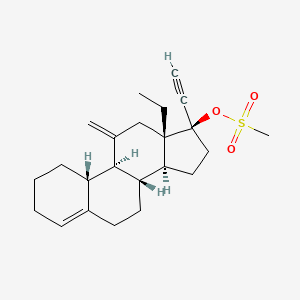
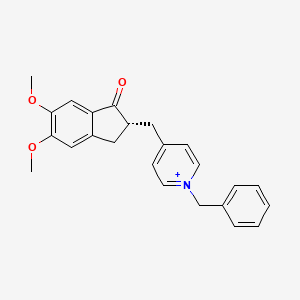
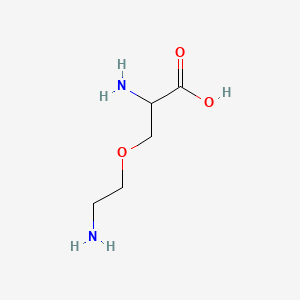
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
